1-(4-(2-Bromoethyl)piperazin-1-yl)ethanone hydrobromide
Overview
Description
1-(4-(2-Bromoethyl)piperazin-1-yl)ethanone hydrobromide is a chemical compound with the molecular formula C₈H₁₆Br₂N₂O and a molecular weight of 316.03 g/mol . It is often used in chemical research and has various applications in different scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(2-Bromoethyl)piperazin-1-yl)ethanone hydrobromide typically involves the reaction of piperazine with 2-bromoethanol under controlled conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The product is then purified and converted to its hydrobromide salt form .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
1-(4-(2-Bromoethyl)piperazin-1-yl)ethanone hydrobromide undergoes various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alcohols.
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding reduced forms.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles.
Oxidation: Reagents such as hydrogen peroxide, potassium permanganate, or chromium trioxide are used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a substituted piperazine derivative, while oxidation can produce an oxide or ketone .
Scientific Research Applications
1-(4-(2-Bromoethyl)piperazin-1-yl)ethanone hydrobromide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of biological pathways and as a tool for modifying biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Mechanism of Action
The mechanism of action of 1-(4-(2-Bromoethyl)piperazin-1-yl)ethanone hydrobromide involves its interaction with specific molecular targets. The bromine atom can participate in nucleophilic substitution reactions, leading to the formation of new chemical bonds. The compound can also interact with biological molecules, potentially affecting their function and activity .
Comparison with Similar Compounds
Similar Compounds
- 2-bromo-1-(2-pyridinyl)-1-ethanone hydrobromide
- 2-Bromo-1-(3-(4-fluorophenyl)-5-methylisoxazol-4-yl)ethanone
- 2-Bromo-1-(3-(4-bromophenyl)-5-methylisoxazol-4-yl)ethanone .
Uniqueness
1-(4-(2-Bromoethyl)piperazin-1-yl)ethanone hydrobromide is unique due to its specific structure, which includes a piperazine ring and a bromoethyl group. This structure allows it to participate in a variety of chemical reactions and makes it a versatile compound for research and industrial applications .
Biological Activity
1-(4-(2-Bromoethyl)piperazin-1-yl)ethanone hydrobromide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its mechanisms of action, biological interactions, and applications in research and medicine, supported by relevant data and case studies.
Chemical Structure and Properties
The compound features a piperazine ring substituted with a bromoethyl group and an ethanone moiety. The presence of the bromoethyl group allows for nucleophilic substitution reactions, which can lead to the formation of covalent bonds with various biological targets, including proteins and enzymes.
The biological activity of this compound primarily arises from its ability to interact with molecular targets through:
- Covalent Bond Formation : The bromoethyl group can form covalent bonds with nucleophilic sites on proteins, altering their activity.
- Non-Covalent Interactions : The ethanone moiety can participate in hydrogen bonding and hydrophobic interactions, which may enhance binding affinity to biological targets.
Enzyme Inhibition
Research indicates that this compound may inhibit specific enzymes, particularly those involved in cancer pathways. For instance, studies have shown that similar piperazine derivatives can inhibit poly (ADP-ribose) polymerase (PARP), an enzyme critical for DNA repair mechanisms in cancer cells .
Table 1: Comparative IC50 Values of Piperazine Derivatives
Compound | IC50 (µM) | Target Enzyme |
---|---|---|
This compound | TBD | TBD |
Olaparib | 57.3 | PARP1 |
Compound 5e (related structure) | 18 | PARP1 |
Note: TBD indicates that specific IC50 values for the compound are yet to be determined through experimental studies.
Antitumor Activity
In vitro studies have demonstrated that derivatives of piperazine exhibit significant antitumor activity. The mechanism involves the induction of apoptosis in cancer cells, potentially through the activation of caspases and modulation of DNA repair pathways .
Case Studies
Case Study 1: PARP Inhibition
A study focused on piperazine derivatives showed that compounds similar to this compound effectively inhibited PARP activity in breast cancer cell lines. The results indicated enhanced cleavage of PARP and increased levels of phosphorylated H2AX, suggesting a role in DNA damage response .
Case Study 2: Antimicrobial Activity
Another research effort evaluated the antimicrobial properties of piperazine derivatives, highlighting their potential against various bacterial strains. The compounds were assessed for their minimum inhibitory concentrations (MIC), demonstrating promising antibacterial effects .
Applications in Research and Medicine
Given its biological activity, this compound serves as a valuable tool in:
- Drug Development : As a precursor for synthesizing novel therapeutic agents targeting cancer and other diseases.
- Biological Pathway Studies : Investigating enzyme inhibition mechanisms and cellular responses to drug treatment.
- Industrial Chemistry : Utilized as an intermediate in the synthesis of various organic compounds .
Properties
IUPAC Name |
1-[4-(2-bromoethyl)piperazin-1-yl]ethanone;hydrobromide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15BrN2O.BrH/c1-8(12)11-6-4-10(3-2-9)5-7-11;/h2-7H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBZZFKNGDDHMPS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)CCBr.Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16Br2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1048664-14-7 | |
Record name | Ethanone, 1-[4-(2-bromoethyl)-1-piperazinyl]-, hydrobromide (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1048664-14-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Acetyl-4-(2-bromoethyl)piperazine hydrobromide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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